(1-(5-Fluoropentyl)-1H-indol-3-yl)(2-iodophenyl)methanone is a synthetic indole-based cannabimimetic. [] It is classified as a new psychoactive substance (NPS) and has been reported to the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) via the Early Warning System (EWS) by Irish authorities in 2010. [] This compound is primarily used in scientific research to investigate its interactions with the endocannabinoid system and its potential therapeutic effects. []
Benzotriazol-1-yl-(2-iodophenyl)methanone is a compound classified within the benzotriazole derivatives, which are notable for their stability and versatility in organic synthesis. This compound is recognized for its potential applications in various scientific fields, including chemistry, biology, and medicine. It serves as a crucial building block in the synthesis of complex organic molecules and heterocycles, and it has been investigated for its biochemical properties, particularly its interactions with biological macromolecules and potential therapeutic effects such as anticancer and antimicrobial activities.
This synthetic route can be optimized by adjusting parameters such as temperature, solvent choice, and reaction time to maximize yield and purity. In industrial settings, continuous flow reactors may enhance efficiency and scalability.
The molecular formula of Benzotriazol-1-yl-(2-iodophenyl)methanone is , with a molecular weight of approximately 238.08 g/mol. The structure features a benzotriazole ring connected to a 2-iodophenyl group through a methanone linkage.
Key spectral data for this compound includes:
Benzotriazol-1-yl-(2-iodophenyl)methanone can participate in several chemical reactions:
The compound's reactivity is influenced by the presence of the iodophenyl group, which enhances its ability to participate in these transformations, making it a versatile intermediate in organic synthesis.
The mechanism of action for Benzotriazol-1-yl-(2-iodophenyl)methanone involves its ability to interact with various molecular targets. The benzotriazole moiety acts as a proton activator, stabilizing anions and facilitating reactions with electrophiles. This property allows it to engage in biochemical interactions that could lead to therapeutic effects.
Benzotriazol-1-yl-(2-iodophenyl)methanone typically appears as a yellow solid. Its melting point is recorded between 132 °C and 133 °C.
Key chemical properties include:
Relevant analytical data includes:
These properties make it suitable for various applications in scientific research .
Benzotriazol-1-yl-(2-iodophenyl)methanone has diverse applications:
Benzotriazole (1H-benzo[d][1,2,3]triazole, BTA) emerged as a significant heterocyclic scaffold in the late 1960s alongside the broader class of azole antifungals. Early pharmacological interest stemmed from BTA's structural similarity to purine bases, enabling interactions with biological targets through hydrogen bonding and π-stacking. By the 1980s, researchers systematically modified the BTA core, leading to triazolo[4,5-f]quinolinone carboxylic acids—structural analogs of oxolinic acid—which demonstrated potent activity against Escherichia coli (MIC: 12.5–25 μg/mL) [7]. This period marked BTA's transition from industrial applications (e.g., corrosion inhibition ) to targeted drug design.
The 1990s–2000s witnessed strategic exploitation of BTA's synthetic versatility via N-acylation and alkylation. Katritzky's development of N-acylbenzotriazoles as stable acylating agents enabled efficient peptide couplings and heterocyclic annulations [10] . Concurrently, benzotriazole-oxazolidinone hybrids (e.g., 13a/b) exhibited enhanced antibacterial profiles against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values of 0.125–0.25 μg/mL—surpassing linezolid [7]. The pharmacophore's modularity is evident in its role as a:
Table 1: Evolution of Key Benzotriazole Pharmacophores
Era | Derivative Class | Biological Activity | Structural Advancement |
---|---|---|---|
1980s | Triazoloquinolinones | Antimicrobacterial (Gram-negative) | Fusion with quinolone core |
1990s | N-Acylbenzotriazoles | Peptidomimetic precursors | Katritzky’s acyl transfer methodology |
2000s | Oxazolidinone-BTA hybrids | Anti-MRSA | Linezolid bioisosteric replacement |
2010s | Benzotriazolyl acrylonitriles | Antitubulin/antiproliferative | Spacer-optimized conjugates |
Benzotriazol-1-yl-(2-iodophenyl)methanone (CAS 332021-24-6, C₁₃H₈IN₃O) features a planar benzotriazole moiety fused to a ortho-iodinated benzoyl group, creating a conjugated system with distinctive properties:
Crystallography & Bonding: X-ray analyses of analogous N-acylbenzotriazoles reveal a trans-amide configuration (C=O trans to N2–N3). The C7–N1 bond (linking the methanone to triazole) measures ~1.35 Å—shorter than typical C–N bonds due to partial double-bond character from resonance. Ortho-iodine substitution induces a 15–20° dihedral twist between phenyl and benzotriazole planes, reducing π-conjugation but enhancing dipole moment (estimated μ = 4.2–4.5 D) [2] [6].
Tautomeric Stability: While benzotriazole exists as 1H/2H tautomers, acylation at N1 locks the system as 1H-Benzotriazol-1-yl, eliminating tautomerism. This stabilization is critical for predictable binding interactions [10].
Electronic Effects: The ortho-iodo group exerts strong inductive effects (+I), slightly raising the benzoyl carbonyl's electrophilicity (IR νC=O: 1680–1690 cm⁻¹ vs. 1705 cm⁻¹ in non-iodinated analogs). Simultaneously, benzotriazole’s weak acidity (pKa ~8.2 ) permits deprotonation under physiological pH, enabling ionic interactions:
[BTA-H] ⇌ [BTA]⁻ + H⁺ pKa = 8.2 ± 0.3
Table 2: Key Structural Parameters of Benzotriazol-1-yl-(2-iodophenyl)methanone
Parameter | Value/Range | Method of Determination | Influence on Reactivity |
---|---|---|---|
Molecular Weight | 349.13 g/mol | HRMS | N/A |
C7–N1 Bond Length | 1.34–1.37 Å | X-ray crystallography | Enhanced acyl transfer capability |
Dihedral Angle (Ar–BTA) | 15–20° | Computational modeling | Steric shielding of carbonyl oxygen |
Carbonyl Stretching | 1680–1690 cm⁻¹ | IR spectroscopy | Electrophilic character |
LogP | ~2.72 (calculated) | Chromatography | Moderate membrane permeability |
Iodine's incorporation at the ortho-position of the phenyl ring confers unique advantages in synthetic versatility and bioactivity relative to chloro or bromo analogs:
Ar–I + Ar'–B(OH)₂ → Ar–Ar' (Pd(PPh₃)₄, K₂CO₃, 70°C)
Table 3: Comparative Halogen Effects in Benzotriazole Methanones
Property | Iodo Derivative | Bromo Derivative | Chloro Derivative |
---|---|---|---|
Bond Length (C–X) | 2.10 Å | 1.90 Å | 1.76 Å |
Bond Dissociation Energy | 234 kJ/mol | 280 kJ/mol | 327 kJ/mol |
Pd-Coupling Rate (k₂) | 10⁻¹–10² M⁻¹s⁻¹ | 10⁻³–10⁻⁴ M⁻¹s⁻¹ | <10⁻⁶ M⁻¹s⁻¹ |
Tubulin IC₅₀ | 0.8–1.2 μM | 2.5–3.0 μM | 3.2–4.1 μM |
LogP (measured) | 2.70–2.85 | 2.30–2.45 | 2.10–2.25 |
The strategic placement of iodine balances reactivity (leveraging C–I lability) and target engagement (via halogen bonding), positioning this derivative for applications in PROTAC synthesis and metalloenzyme inhibition.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1